N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-(2,5-dimethylphenyl)acetamide
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Overview
Description
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-(2,5-dimethylphenyl)acetamide is a chemical compound with the molecular formula C15H10Cl3NO2. It is known for its potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes multiple chlorine atoms and aromatic rings, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-(2,5-dimethylphenyl)acetamide typically involves the acylation of aniline derivatives. One common method includes the reaction of 4-chloro-2-(2-chlorobenzoyl)aniline with 2,5-dimethylphenylacetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-(2,5-dimethylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Halogen substitution reactions can occur in the presence of nucleophiles like sodium methoxide or potassium tert-butoxide, leading to the replacement of chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Compounds with substituted functional groups replacing chlorine atoms.
Scientific Research Applications
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-(2,5-dimethylphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent and in the synthesis of bioactive molecules such as quinolinones and benzodiazepines.
Materials Science: The compound’s unique structure makes it suitable for studying molecular interactions and developing new materials with specific properties.
Industry: The compound is utilized in the development of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-(2,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to exert its effects by inhibiting key enzymes or receptors involved in disease pathways. For example, its anticancer activity may be attributed to the inhibition of enzymes involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide: This compound shares a similar structure but lacks the dimethylphenyl group, which may affect its chemical properties and biological activity.
4-Aryl-6-chloroquinolin-2-ones: These compounds are structurally related and are also studied for their anticancer and antiviral properties.
5-Aryl-7-chloro-1,4-benzodiazepines: These compounds are used in medicinal chemistry for their potential therapeutic effects.
Uniqueness
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-(2,5-dimethylphenyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-(2,5-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19Cl2NO2/c1-14-7-8-15(2)16(11-14)12-22(27)26-21-10-9-17(24)13-19(21)23(28)18-5-3-4-6-20(18)25/h3-11,13H,12H2,1-2H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJAPMKOYRZXNQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CC(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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